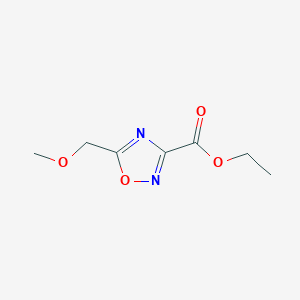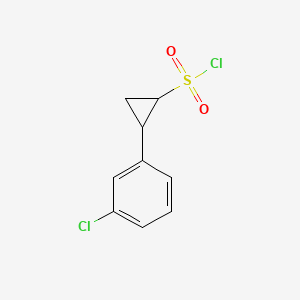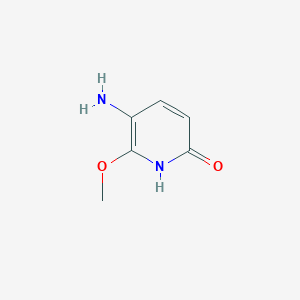
5-(2-Aminoethyl)benzene-1,3-diol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Aminoethyl)benzene-1,3-diol hydrobromide is a chemical compound with the molecular formula C8H12BrNO2 and a molecular weight of 234.1 g/mol. Dopamine plays a crucial role in various physiological functions, including movement control, motivation, and reward.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(2-Aminoethyl)benzol-1,3-diol-hydrobromid beinhaltet die Reaktion von 2,4-Dihydroxybenzaldehyd mit 2-Aminoethanol in Gegenwart von Bromwasserstoffsäure. Die Reaktionsmischung wird 24 Stunden lang bei Raumtemperatur gerührt, was zur Bildung der gewünschten Verbindung als weißes Pulver mit einer Ausbeute von 85 % führt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Ausgangsstoffe 2,4-Dihydroxybenzaldehyd, 2-Aminoethanol und Bromwasserstoffsäure werden in geeigneten Mengen verwendet, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(2-Aminoethyl)benzol-1,3-diol-hydrobromid unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) können verwendet werden.
Reduktion: Natriumborhydrid (NaBH4) wird häufig verwendet, um die Nitrogruppe zu einer Aminogruppe zu reduzieren.
Substitution: N-Bromsuccinimid (NBS) wird für Bromierungsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Chinonen führen, während Reduktion Amine ergeben kann.
Wissenschaftliche Forschungsanwendungen
5-(2-Aminoethyl)benzol-1,3-diol-hydrobromid hat eine breite Palette von Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Es wird ausgiebig als Neurotransmitter in der Neuropharmakologie und Neurochemie verwendet. Die Verbindung wird auch im Studium von neurologischen Erkrankungen wie Parkinson-Krankheit, Schizophrenie und Aufmerksamkeitsdefizit-Hyperaktivitätsstörung eingesetzt. Darüber hinaus wird es bei der Entwicklung von Lipid-Polymer-Hybrid-Nanomaterialien für die mRNA-Abgabe eingesetzt.
Wirkmechanismus
Die Verbindung wirkt im zentralen Nervensystem als Neurotransmitter, indem sie an Dopaminrezeptoren bindet und diese aktiviert. Diese Aktivierung führt zu verschiedenen physiologischen Reaktionen, darunter Bewegungssteuerung, Motivation und Belohnung. Die beteiligten molekularen Ziele und Pfade umfassen die dopaminergen Pfade im Gehirn, die eine entscheidende Rolle bei der Regulierung von Stimmung und Verhalten spielen.
Wirkmechanismus
The compound acts as a neurotransmitter in the central nervous system by binding to and activating dopamine receptors. This activation results in various physiological responses, including movement control, motivation, and reward. The molecular targets and pathways involved include the dopaminergic pathways in the brain, which play a critical role in regulating mood and behavior.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Dopamin: Der natürlich vorkommende Neurotransmitter mit ähnlichen physiologischen Funktionen.
N1, N3, N5-tris(2-Aminoethyl)benzol-1,3,5-tricarboxamid: Ein lipidartiges Nanomaterial, das für die mRNA-Abgabe verwendet wird.
Einzigartigkeit
5-(2-Aminoethyl)benzol-1,3-diol-hydrobromid ist aufgrund seiner synthetischen Natur und seiner im Vergleich zu natürlichem Dopamin erhöhten Stabilität einzigartig. Die Hydrobromidsalzform erhöht seine Wasserlöslichkeit, wodurch es für verschiedene experimentelle Einstellungen besser geeignet ist.
Eigenschaften
Molekularformel |
C8H12BrNO2 |
|---|---|
Molekulargewicht |
234.09 g/mol |
IUPAC-Name |
5-(2-aminoethyl)benzene-1,3-diol;hydrobromide |
InChI |
InChI=1S/C8H11NO2.BrH/c9-2-1-6-3-7(10)5-8(11)4-6;/h3-5,10-11H,1-2,9H2;1H |
InChI-Schlüssel |
ORHNPQOUNADMDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1O)O)CCN.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12314105.png)

![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)


![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)

![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)


![(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) acetate](/img/structure/B12314193.png)

